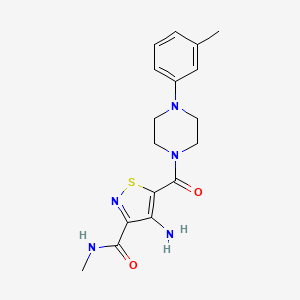

4-amino-N-methyl-5-(4-(m-tolyl)piperazine-1-carbonyl)isothiazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N-methyl-5-(4-(m-tolyl)piperazine-1-carbonyl)isothiazole-3-carboxamide, also known as AMTICA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. AMTICA is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes, including pain perception, neuronal survival, and drug addiction.

科学的研究の応用

Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold

- Application Summary: This compound has diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- Methods of Application: The synthesis of triazolothiadiazine and its derivatives involves various synthetic approaches .

- Results or Outcomes: The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines have profound importance in drug design, discovery and development .

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary: This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Methods of Application: The protocol involves a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

BLU-667 and RET Inhibition

- Application Summary: BLU-667 is a compound that has shown high selectivity for RET in a kinase library containing 371 kinases. It has been found to specifically inhibit RET signaling in cancer cells with RET mutations .

- Methods of Application: The compound is used in vitro to inhibit the proliferation of cell lines with RET mutations .

- Results or Outcomes: BLU-667 has been found to be more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .

Synthesis of Novel 4-amino-4H-1,2,4-triazole-3-thiol Derivatives

- Application Summary: This research focuses on the synthesis of novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives .

- Methods of Application: The synthesis involves the treatment of triazole with acetophenone .

- Results or Outcomes: The reaction results in a mixture of two products, which can be easily isolated .

BLU-667 and RET Inhibition

- Application Summary: BLU-667 is a compound that has shown high selectivity for RET in a kinase library containing 371 kinases. It has been found to specifically inhibit RET signaling in cancer cells with RET mutations .

- Methods of Application: The compound is used in vitro to inhibit the proliferation of cell lines with RET mutations .

- Results or Outcomes: BLU-667 has been found to be more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .

Synthesis of Novel 4-amino-4H-1,2,4-triazole-3-thiol Derivatives

- Application Summary: This research focuses on the synthesis of novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives .

- Methods of Application: The synthesis involves the treatment of triazole with acetophenone .

- Results or Outcomes: The reaction results in a mixture of two products, which can be easily isolated .

将来の方向性

特性

IUPAC Name |

4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S/c1-11-4-3-5-12(10-11)21-6-8-22(9-7-21)17(24)15-13(18)14(20-25-15)16(23)19-2/h3-5,10H,6-9,18H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSHGSDKGNQICM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)NC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-methyl-5-(4-(m-tolyl)piperazine-1-carbonyl)isothiazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2902790.png)

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)

![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)

![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)

![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)